11-Oxo-Betamethsone-21-Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

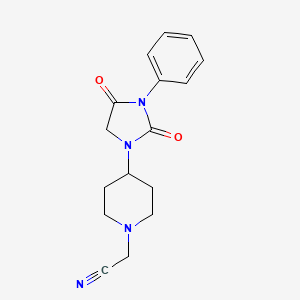

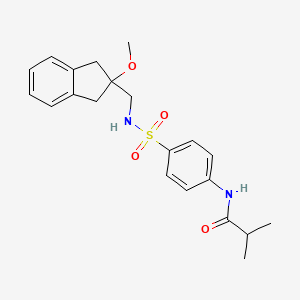

“11-Oxo-Betamethsone-21-Acetate” is a drug metabolite reference standard . It is derived from the parent drug Betamethasone . The molecular formula of this compound is C24H29FO6 .

Molecular Structure Analysis

The molecular formula of “11-Oxo-Betamethsone-21-Acetate” is C24H29FO6 . The molecular weight is 432.488.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

11-Oxo-Betamethasone-21-Acetate is an intermediate in the synthesis of betamethasone, showcasing its role in pharmaceutical manufacturing. The synthesis process involves epoxidation and hydrolysis steps that lead to improved yields of betamethasone, indicating its significance in enhancing drug production efficiency (Platonov, 1969).

Pharmacokinetics and Analysis

Research has also focused on developing methods for the analysis of betamethasone and its derivatives, including 11-Oxo-Betamethasone-21-Acetate, in biological fluids. These analytical methods are crucial for pharmacokinetic studies, enabling the monitoring of drug levels in the body and facilitating the understanding of the drug's metabolism and distribution (Petersen, Nation, & Ashley, 1980).

Therapeutic Applications and Effects

Studies have evaluated the therapeutic effects and potential applications of betamethasone derivatives, including their anti-inflammatory properties in conditions like persistent pulmonary hypertension (PPHN) and their impact on oxidative stress in endothelial cells. These findings highlight the drug's potential in treating various inflammatory conditions and its role in modulating physiological responses to stress (Chandrasekar, Eis, & Konduri, 2008).

Mécanisme D'action

Target of Action

11-Oxo-Betamethsone-21-Acetate is a metabolite of Betamethasone . Betamethasone primarily targets glucocorticoid receptors in the body . These receptors are found in almost every cell and are critical for regulating a wide range of physiological processes, including immune response and inflammation .

Mode of Action

Betamethasone, and by extension 11-Oxo-Betamethsone-21-Acetate, binds to glucocorticoid receptors, forming a complex that translocates to the cell nucleus . This complex then binds to glucocorticoid response elements in the DNA, modulating gene transcription . The result is the inhibition of leukocyte infiltration at the site of inflammation, interference in the function of mediators of inflammatory response, suppression of humoral immune responses, and reduction in edema or scar tissue .

Biochemical Pathways

The binding of Betamethasone to glucocorticoid receptors affects several biochemical pathways. It inhibits neutrophil apoptosis and demargination , and suppresses NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2 , leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

Betamethasone is well-absorbed when administered orally or parenterally . It is widely distributed in the body and is metabolized primarily in the liver . The metabolites are excreted in the urine .

Result of Action

The action of 11-Oxo-Betamethsone-21-Acetate results in a decrease in inflammation and immune response. This is due to its ability to inhibit the migration of polymorphonuclear leukocytes and fibroblasts, reverse capillary permeability, and stabilize lysosomes at the cellular level . These actions help to control symptoms in various conditions, including allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders .

Propriétés

IUPAC Name |

[2-[(9R,10S,13S,16S,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-18,30H,5-6,9,11-12H2,1-4H3/t13-,17?,18?,21-,22-,23-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHVOWYSNMKQPU-HYULNMSXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)

![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)

![2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2838204.png)

![N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2838206.png)

![7-Fluoro-3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2838209.png)

![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)

![Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone](/img/structure/B2838211.png)